molecular formula C20H21N5O4S B15026231 N-(3-hydroxypropyl)-4-methoxy-3-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide

N-(3-hydroxypropyl)-4-methoxy-3-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide

Cat. No.: B15026231
M. Wt: 427.5 g/mol
InChI Key: CEJVECMLWFKTJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-HYDROXYPROPYL)-4-METHOXY-3-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms This particular compound is notable for its unique structure, which includes a triazolo[3,4-a]phthalazine moiety, a sulfonamide group, and a hydroxypropyl side chain

Properties

Molecular Formula

C20H21N5O4S

Molecular Weight

427.5 g/mol

IUPAC Name

N-(3-hydroxypropyl)-4-methoxy-3-(6-methyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide

InChI

InChI=1S/C20H21N5O4S/c1-13-15-6-3-4-7-16(15)19-22-23-20(25(19)24-13)17-12-14(8-9-18(17)29-2)30(27,28)21-10-5-11-26/h3-4,6-9,12,21,26H,5,10-11H2,1-2H3

InChI Key

CEJVECMLWFKTJC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=NN=C2C3=C(C=CC(=C3)S(=O)(=O)NCCCO)OC)C4=CC=CC=C14

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-HYDROXYPROPYL)-4-METHOXY-3-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}BENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the triazolo[3,4-a]phthalazine core. This can be achieved through the cyclization of appropriate hydrazine derivatives with ortho esters under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(3-HYDROXYPROPYL)-4-METHOXY-3-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl side chain can yield propionaldehyde or propionic acid, while reduction of the sulfonamide group can produce corresponding amines .

Scientific Research Applications

N-(3-HYDROXYPROPYL)-4-METHOXY-3-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}BENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-HYDROXYPROPYL)-4-METHOXY-3-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The triazolo[3,4-a]phthalazine moiety can bind to enzymes and receptors, inhibiting their activity. This interaction can modulate various biological processes, such as signal transduction and gene expression. The sulfonamide group also contributes to the compound’s ability to form hydrogen bonds with target molecules, enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: An antifungal drug containing a triazole ring.

    Voriconazole: Another antifungal agent with a triazole moiety.

    Trazodone: An antidepressant with a triazole structure.

    Nefazodone: An antidepressant similar to trazodone.

Uniqueness

N-(3-HYDROXYPROPYL)-4-METHOXY-3-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}BENZENE-1-SULFONAMIDE is unique due to its combination of a triazolo[3,4-a]phthalazine core, a sulfonamide group, and a hydroxypropyl side chain. This unique structure imparts distinct chemical reactivity and biological activity, setting it apart from other triazole-containing compounds.

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